

# Physical and chemical properties of Bis(4-methylsulfanylphenyl)methanone

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Compound of Interest

Compound Name:

Bis(4methylsulfanylphenyl)methanone

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# An In-depth Technical Guide to Bis(4-methylsulfanylphenyl)methanone

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Bis(4-methylsulfanylphenyl)methanone**. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its characteristics, synthesis, and spectral properties. All quantitative data is summarized for clarity, and a proposed experimental protocol for its synthesis is provided.

#### **Core Properties**

**Bis(4-methylsulfanylphenyl)methanone**, also known as 4,4'-bis(methylthio)benzophenone, is an aromatic ketone containing two sulfur atoms. Its chemical structure and key identifiers are presented below.



Identifier	Value
IUPAC Name	Bis(4-methylsulfanylphenyl)methanone
Synonyms	4,4'-Bis(methylthio)benzophenone, Methanone, bis[4-(methylthio)phenyl]-
CAS Number	63084-99-1[1][2]
Molecular Formula	C15H14OS2[1][2]
Molecular Weight	274.4 g/mol [1][2]

## **Physical and Chemical Data**

A summary of the available physical and chemical properties of **Bis(4-methylsulfanylphenyl)methanone** is provided in the table below. It should be noted that some of these properties are computed due to a lack of experimentally determined values in the literature.

Property	Value	Source
Melting Point	125.5 °C	Experimental
Boiling Point	435.5 °C	[1]
Flash Point	189.1 °C	[1]
XLogP3	4.6	Computed
Topological Polar Surface Area	67.7 Ų	Computed

## **Experimental Protocols**

While specific experimental protocols for the synthesis of **Bis(4-methylsulfanylphenyl)methanone** are not extensively detailed in the available literature, a plausible and efficient method is the Friedel-Crafts acylation of thioanisole. This well-established reaction is widely used for the preparation of aromatic ketones.



## Proposed Synthesis of Bis(4-methylsulfanylphenyl)methanone

This protocol is based on the general principles of Friedel-Crafts acylation.[3][4][5]

#### Reaction:

2 Thioanisole + Phosgene → Bis(4-methylsulfanylphenyl)methanone + 2 HCl

#### Materials:

- Thioanisole (2 equivalents)
- Phosgene (1 equivalent) or a phosgene equivalent such as triphosgene
- Anhydrous Aluminum Chloride (AlCl<sub>3</sub>) (2.2 equivalents)
- Anhydrous Dichloromethane (DCM)
- Hydrochloric Acid (HCl), 1M solution
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Ethanol (for recrystallization)

#### Procedure:

- Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a
  dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas) is
  assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).
- Addition of Reactants: Anhydrous dichloromethane is added to the flask, followed by the slow addition of anhydrous aluminum chloride with stirring. The mixture is cooled in an ice bath. Thioanisole is then added dropwise via the dropping funnel.



- Acylation: A solution of phosgene (or its equivalent) in dichloromethane is added dropwise to
  the stirred reaction mixture at 0°C. After the addition is complete, the reaction mixture is
  allowed to warm to room temperature and then gently refluxed for several hours. The
  progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of 1M HCl. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
- Purification: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure **Bis(4-methylsulfanylphenyl)methanone** as a solid.

## **Predicted Spectral Data**

Detailed experimental spectra for **Bis(4-methylsulfanylphenyl)methanone** are not readily available. However, based on its chemical structure and data from analogous compounds, the following spectral characteristics can be predicted:

1H NMR Spectrum (Predicted)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.7	d	4H	Aromatic protons ortho to the carbonyl group
~ 7.3	d	4H	Aromatic protons meta to the carbonyl group
~ 2.5	S	6H	Methyl protons of the two -SCH3 groups



<sup>13</sup>C NMR Spectrum (Predicted)

Chemical Shift (δ, ppm)	Assignment
~ 195	Carbonyl carbon (C=O)
~ 145	Aromatic carbon attached to the -SCH₃ group
~ 135	Aromatic carbon ipso to the carbonyl group
~ 130	Aromatic carbons ortho to the carbonyl group
~ 125	Aromatic carbons meta to the carbonyl group
~ 15	Methyl carbons (-SCH₃)

Infrared (IR) Spectrum (Predicted)

Wavenumber (cm <sup>-1</sup> )	Assignment
~ 3100-3000	C-H stretch (aromatic)
~ 2920	C-H stretch (methyl)
~ 1650	C=O stretch (ketone)
~ 1590, 1480	C=C stretch (aromatic ring)
~ 690	C-S stretch

### **Mass Spectrum (Predicted)**

- Molecular Ion (M+): m/z = 274.05
- Key Fragmentation Peaks:
  - o m/z = 151: [CH₃SC<sub>6</sub>H<sub>4</sub>CO]<sup>+</sup> Acylium ion fragment
  - m/z = 123:  $[CH_3SC_6H_4]^+$  Thioanisole cation radical

## **Biological Activity and Signaling Pathways**



Extensive searches of scientific literature and chemical databases did not yield any specific information regarding the biological activity of **Bis(4-methylsulfanylphenyl)methanone** or its involvement in any signaling pathways. This suggests that the compound is either not biologically active or has not been extensively studied in biological systems. Therefore, no signaling pathway diagrams can be provided at this time.

#### **Visualizations**

As there is no available information on signaling pathways involving **Bis(4-methylsulfanylphenyl)methanone**, a diagram illustrating the proposed experimental workflow for its synthesis and purification is provided below.



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Caption: Proposed workflow for the synthesis and purification of **Bis(4-methylsulfanylphenyl)methanone**.

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